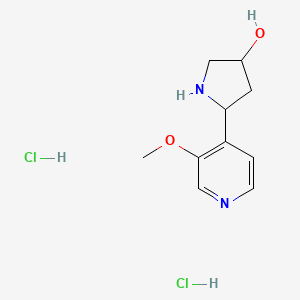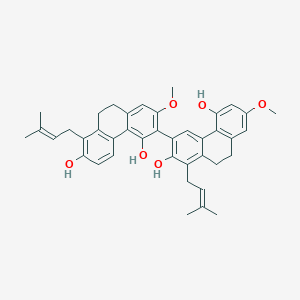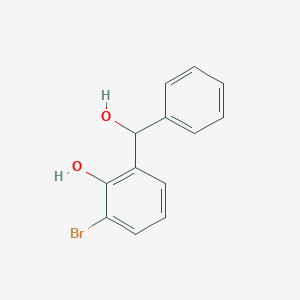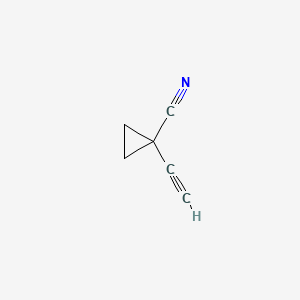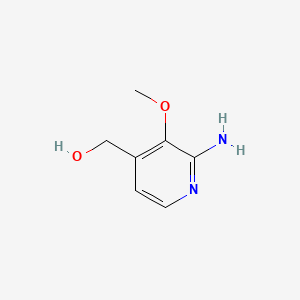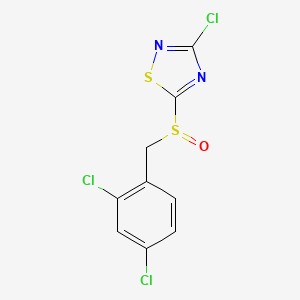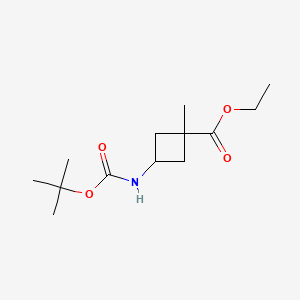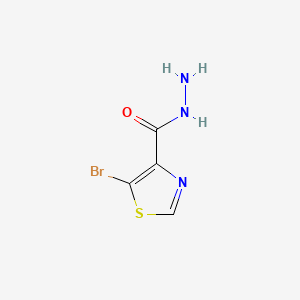
5-Bromo-1,3-thiazole-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1,3-thiazole-4-carbohydrazide: is a heterocyclic organic compound that contains a thiazole ring substituted with a bromine atom at the 5-position and a carbohydrazide group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . Another approach includes the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of an ester compound during the early stage of synthesis .
Industrial Production Methods: Industrial production methods for 5-Bromo-1,3-thiazole-4-carbohydrazide are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-1,3-thiazole-4-carbohydrazide can undergo various chemical reactions, including:
Electrophilic Substitution: The bromine atom at the 5-position can be replaced by other electrophiles.
Nucleophilic Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used.
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used.
Oxidation: Reagents such as potassium permanganate and hydrogen peroxide can be used.
Reduction: Reagents such as sodium borohydride and lithium aluminum hydride can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can lead to the formation of various substituted thiazole derivatives, while nucleophilic substitution can result in the formation of different hydrazide derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-1,3-thiazole-4-carbohydrazide is used as an intermediate in the synthesis of various heterocyclic compounds. It is also used in the development of new materials with unique properties .
Biology: The compound has shown potential as an antimicrobial agent. It is used in the synthesis of biologically active molecules that can inhibit the growth of bacteria and fungi .
Medicine: this compound is investigated for its potential as an anticancer agent. It is used in the development of new drugs that can target specific cancer cells .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. It is also used as a catalyst in various chemical reactions .
Wirkmechanismus
The mechanism of action of 5-Bromo-1,3-thiazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it can inhibit the growth of bacteria by targeting bacterial enzymes involved in cell wall synthesis . In cancer cells, it can induce apoptosis by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-1,3-thiazole: A simpler derivative without the carbohydrazide group.
1,3-Thiazole-4-carbohydrazide: A derivative without the bromine atom.
5-Bromo-1,3,4-thiadiazole: A related compound with a different ring structure.
Uniqueness: 5-Bromo-1,3-thiazole-4-carbohydrazide is unique due to the presence of both the bromine atom and the carbohydrazide group. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above. For example, the bromine atom enhances the compound’s electrophilic reactivity, while the carbohydrazide group contributes to its nucleophilic properties .
Eigenschaften
Molekularformel |
C4H4BrN3OS |
|---|---|
Molekulargewicht |
222.07 g/mol |
IUPAC-Name |
5-bromo-1,3-thiazole-4-carbohydrazide |
InChI |
InChI=1S/C4H4BrN3OS/c5-3-2(4(9)8-6)7-1-10-3/h1H,6H2,(H,8,9) |
InChI-Schlüssel |
NZSKWMWHQYILLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(S1)Br)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


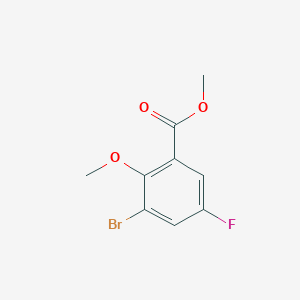
![[2-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B13913096.png)

![(1S,5S,6S)-3-azabicyclo[3.2.1]octan-6-ol](/img/structure/B13913109.png)
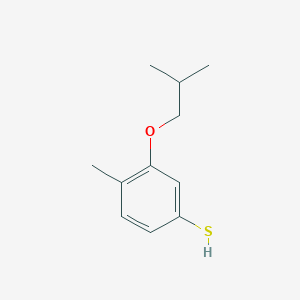
![2-Isopropyl-7-methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B13913130.png)
